molecular formula C22H17N3O2 B1165805 2-(4,6-Diphenyl-1,3,5-triazin-2-yl)-5-methoxyphenol CAS No. 106556-36-9

2-(4,6-Diphenyl-1,3,5-triazin-2-yl)-5-methoxyphenol

Cat. No. B1165805
CAS RN: 106556-36-9
M. Wt: 355.4
InChI Key:
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Description

Synthesis Analysis

The synthesis of related triazine compounds often involves interfacial polycondensation techniques, as seen in the synthesis of poly[2-methoxy-4,6-di(p,p′-isopropylidene diphenyloxy)-s-triazine], which is achieved through the reaction of 2-methoxy-4,6-dichloro-s-triazine with bisphenol A under optimized conditions to produce high molecular weight polymers (Shah, 1984). This method could potentially be adapted for the synthesis of 2-(4,6-Diphenyl-1,3,5-triazin-2-yl)-5-methoxyphenol by substituting the appropriate reactants.

Molecular Structure Analysis

The molecular structure and electronic properties of triazine derivatives have been extensively studied, including their solvatochromism and intramolecular hydrogen bonding characteristics, which significantly influence their physical and chemical behaviors (Ghasemian et al., 2014). A close to planar conformation has been established for similar compounds through X-ray structure analysis, indicating the importance of molecular geometry in understanding their properties (Keck et al., 1998).

Chemical Reactions and Properties

Triazine compounds can undergo various chemical reactions, including chlorination and oxidation reactions, demonstrating their reactivity and potential for further functionalization (Thorat et al., 2013). Their chemical behavior is critical for developing new materials and chemical intermediates.

Physical Properties Analysis

The physical properties of triazine derivatives, such as their stability, solubility, and molecular weight, are crucial for their application in various fields. The synthesis and solution properties of related polymers provide valuable insights into optimizing these properties for specific applications (Shah, 1984).

Chemical Properties Analysis

The chemical properties of this compound, such as its reactivity towards nucleophiles and electrophiles, solvatochromic behavior, and potential biological activities, can be inferred from studies on similar compounds. The triazine-based azo–azomethine dyes, for example, exhibit positive solvatochromism due to intramolecular hydrogen bonding, highlighting the complex interplay between structure and function in these molecules (Ghasemian et al., 2014).

Scientific Research Applications

  • Corrosion Inhibition

    Triazine derivatives, including those structurally related to the compound , have shown effectiveness as corrosion inhibitors for different types of steel in acidic environments. The inhibitors work by adsorbing onto the metal surface, reducing corrosion rates (Singh et al., 2018).

  • Organic Light-Emitting Diodes (OLEDs)

    Novel molecules containing diphenyl-1,3,5-triazine units have been designed for use in solution-processed OLEDs. These compounds, through their photophysical properties and charge transfer mechanisms, have shown potential in improving the efficiency and performance of OLEDs (Zhao et al., 2020).

  • Ultraviolet Absorption

    Certain derivatives of 2-(4,6-Diphenyl-1,3,5-triazin-2-yl)-5-methoxyphenol have been investigated for their ultraviolet absorbing properties. These compounds can exhibit fluorescence spectroscopy characteristics and structural conformations conducive to UV absorption (Keck et al., 1998).

  • Polymer Synthesis and Properties

    Poly[2-methoxy-4,6-di(p,p′-isopropylidene diphenyloxy)-s-triazine], a polymer synthesized from related compounds, has been studied for its solution properties. This research provides insights into the solubility, molecular weight, and other physical characteristics of such polymers (Shah, 1984).

  • Photophysical and Photochemical Properties

    Tetra-substituted metal-free and metallophthalocyanines bearing triazine units have been synthesized and characterized for their photodegradation, singlet oxygen, fluorescence quantum yields, and fluorescence lifetimes. These compounds have potential applications in fields like photodynamic therapy and solar cells (Demirbaş et al., 2013).

properties

IUPAC Name

2-(4,6-diphenyl-1,3,5-triazin-2-yl)-5-methoxyphenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H17N3O2/c1-27-17-12-13-18(19(26)14-17)22-24-20(15-8-4-2-5-9-15)23-21(25-22)16-10-6-3-7-11-16/h2-14,26H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UUINYPIVWRZHAG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)C2=NC(=NC(=N2)C3=CC=CC=C3)C4=CC=CC=C4)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H17N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20888827
Record name Phenol, 2-(4,6-diphenyl-1,3,5-triazin-2-yl)-5-methoxy-
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Molecular Weight

355.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

106556-36-9
Record name 2-(2-Hydroxy-4-methoxyphenyl)-4,6-diphenyl-1,3,5-triazine
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Record name Phenol, 2-(4,6-diphenyl-1,3,5-triazin-2-yl)-5-methoxy-
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Record name Phenol, 2-(4,6-diphenyl-1,3,5-triazin-2-yl)-5-methoxy-
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Record name Phenol, 2-(4,6-diphenyl-1,3,5-triazin-2-yl)-5-methoxy-
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Record name 2-(2-Hydroxy-4-methoxyphenyl)-4,6-diphenyl-1,3,5-triazine
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: Why does M-OH-P exhibit phosphorescence after UV irradiation, and how does this relate to its structure?

A1: M-OH-P belongs to the 2-(2-hydroxyphenyl)-4,6-diaryl-1,3,5-triazines (HPTs) family. These compounds can exist in two forms: a "closed" form stabilized by an intramolecular hydrogen bond (IMHB) and an "open" form where the IMHB is broken. [, ] Only the open form of M-OH-P exhibits phosphorescence in polar solvents at low temperatures. UV irradiation shifts the equilibrium towards the open form by disrupting the IMHB, leading to an increase in phosphorescence intensity. [, ] Replacing the hydrogen of the hydroxyl group with a methyl group, as in the methoxy derivative (MPT), mimics the open form and results in constant phosphorescence regardless of irradiation. [, ]

Q2: How does the equilibrium between the open and closed forms of M-OH-P behave under constant UV irradiation?

A2: Under constant UV irradiation (333 nm), the equilibrium between the open and closed forms of M-OH-P stabilizes with approximately 5% of the molecules existing in the open form. [] This suggests that while UV irradiation promotes IMHB breakage and formation of the phosphorescent open form, the closed form remains predominant under these specific conditions.

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